molecular formula C11H21NO B13543578 (1-Oxaspiro[4.6]undecan-2-yl)methanamine

(1-Oxaspiro[4.6]undecan-2-yl)methanamine

Katalognummer: B13543578
Molekulargewicht: 183.29 g/mol
InChI-Schlüssel: VGPFWAHZSFZEFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Oxaspiro[4.6]undecan-2-yl)methanamine is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a six-membered oxygen-containing ring and a five-membered nitrogen-containing ring. The presence of both oxygen and nitrogen atoms in the structure makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Oxaspiro[4.6]undecan-2-yl)methanamine typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method is the cyclization of a suitable precursor molecule under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .

Analyse Chemischer Reaktionen

Types of Reactions

(1-Oxaspiro[4.6]undecan-2-yl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

(1-Oxaspiro[4.6]undecan-2-yl)methanamine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (1-Oxaspiro[4.6]undecan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to (1-Oxaspiro[4.6]undecan-2-yl)methanamine include:

    1,7-Dioxaspiro[5.5]undecane: A compound with a similar spirocyclic structure but different functional groups.

    2-Undecanone: A ketone with a similar carbon chain length but different functional groups.

    1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride: A derivative with a sulfonyl chloride group instead of an amine.

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms.

Eigenschaften

Molekularformel

C11H21NO

Molekulargewicht

183.29 g/mol

IUPAC-Name

1-oxaspiro[4.6]undecan-2-ylmethanamine

InChI

InChI=1S/C11H21NO/c12-9-10-5-8-11(13-10)6-3-1-2-4-7-11/h10H,1-9,12H2

InChI-Schlüssel

VGPFWAHZSFZEFJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC2(CC1)CCC(O2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.